
20S Proteasome-IN-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
20S Proteasome-IN-5 is a macrocyclic inhibitor of the 20S proteasome, a core particle of the proteasome complex responsible for protein degradation. This compound has shown significant potential in inhibiting the proteolytic activities of the 20S proteasome, making it a valuable tool in scientific research and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 20S Proteasome-IN-5 involves multiple steps, including the formation of a macrocyclic structure. The synthetic route typically starts with the preparation of key intermediates, followed by cyclization reactions under specific conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
20S Proteasome-IN-5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify specific functional groups within the molecule.
Substitution: Substitution reactions are used to introduce different substituents into the macrocyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activities .
Scientific Research Applications
20S Proteasome-IN-5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of proteasome inhibition and protein degradation.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the proteasome.
Mechanism of Action
20S Proteasome-IN-5 exerts its effects by binding to the active sites of the 20S proteasome, inhibiting its proteolytic activities. This inhibition prevents the degradation of specific proteins, leading to the accumulation of misfolded or damaged proteins within the cell. The molecular targets of this compound include the catalytic subunits of the 20S proteasome, which are responsible for its proteolytic functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 20S Proteasome-IN-5 include other proteasome inhibitors such as:
Bortezomib: A peptide boronate inhibitor used in cancer therapy.
Carfilzomib: An epoxyketone inhibitor with high specificity for the proteasome.
Ixazomib: An oral proteasome inhibitor used in the treatment of multiple myeloma.
Uniqueness
This compound is unique due to its macrocyclic structure, which provides enhanced stability and specificity compared to other proteasome inhibitors. This structural feature allows for more effective inhibition of the 20S proteasome, making it a valuable compound for both research and therapeutic applications .
Properties
Molecular Formula |
C37H46N6O10 |
|---|---|
Molecular Weight |
734.8 g/mol |
IUPAC Name |
(10S,13S,16S)-10-acetamido-N-[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]-13-(2-methylpropyl)-4-nitro-11,14,19-trioxo-2-oxa-12,15,20-triazatetracyclo[16.5.2.03,8.021,25]pentacosa-1(24),3(8),4,6,21(25),22-hexaene-16-carboxamide |
InChI |
InChI=1S/C37H46N6O10/c1-18(2)12-26(32(45)37(6)17-52-37)40-36(49)29-16-24-23-15-22(10-11-25(23)39-33(24)46)53-31-21(8-7-9-30(31)43(50)51)14-28(38-20(5)44)35(48)41-27(13-19(3)4)34(47)42-29/h7-11,15,18-19,24,26-29H,12-14,16-17H2,1-6H3,(H,38,44)(H,39,46)(H,40,49)(H,41,48)(H,42,47)/t24?,26-,27-,28-,29-,37+/m0/s1 |
InChI Key |
BBTUCHLYKAOHPN-VPQZXYSYSA-N |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N[C@@H](CC2C3=C(C=CC(=C3)OC4=C(C[C@@H](C(=O)N1)NC(=O)C)C=CC=C4[N+](=O)[O-])NC2=O)C(=O)N[C@@H](CC(C)C)C(=O)[C@]5(CO5)C |
Canonical SMILES |
CC(C)CC1C(=O)NC(CC2C3=C(C=CC(=C3)OC4=C(CC(C(=O)N1)NC(=O)C)C=CC=C4[N+](=O)[O-])NC2=O)C(=O)NC(CC(C)C)C(=O)C5(CO5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


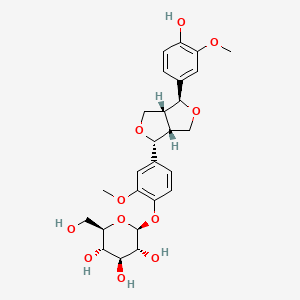
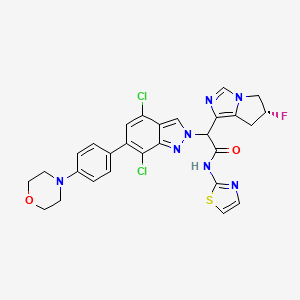

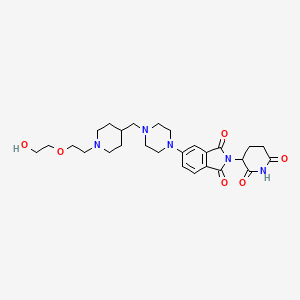
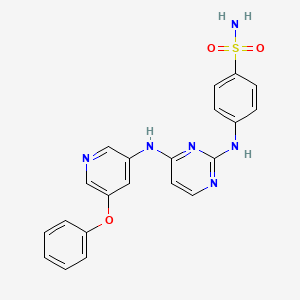

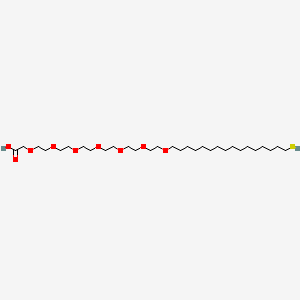
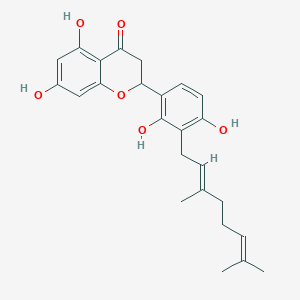
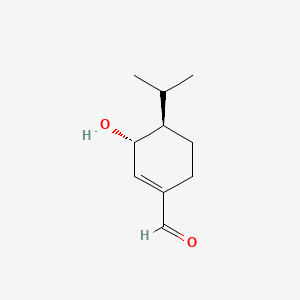
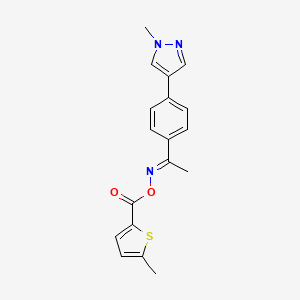
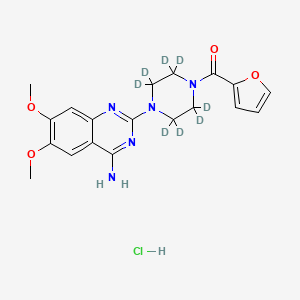
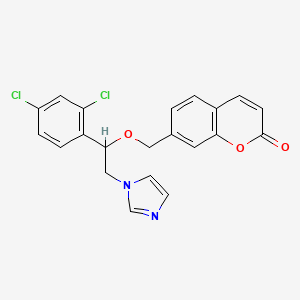
![1-[(3S,8S,9S,10R,13S,14S,17S)-3-[(4-methoxyphenyl)methoxy]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B12377521.png)
![trisodium;6-[[2-amino-4-(2-hydroxyethylamino)phenyl]diazenyl]-3-[[4-[4-[[7-[[2-amino-4-(2-hydroxyethylamino)phenyl]diazenyl]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]-2-sulfonatoanilino]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate](/img/structure/B12377522.png)
